3-Hydroxy-3-(oxolan-3-yl)propanenitrile is a chemical compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry. The compound features a hydroxyl group and a nitrile group attached to a propanenitrile backbone, with an oxolane (tetrahydrofuran) moiety. This structure contributes to its potential biological activity and utility in pharmaceutical applications.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is also referenced in patents related to modified nucleosides and other pharmaceutical compositions, indicating its relevance in drug development and therapeutic applications .
3-Hydroxy-3-(oxolan-3-yl)propanenitrile can be classified as a nitrile due to the presence of the cyano group (-C≡N). It also falls under the category of alcohols due to the hydroxyl group (-OH), and it is categorized as an alkyl derivative because of its propanenitrile backbone.
The synthesis of 3-Hydroxy-3-(oxolan-3-yl)propanenitrile can be achieved through several methods, including:
The synthesis typically requires controlled conditions, such as specific temperatures and pH levels, to optimize yields. For example, using a solvent like ethanol or methanol can facilitate the reaction environment for nucleophilic substitutions.
The molecular formula for 3-Hydroxy-3-(oxolan-3-yl)propanenitrile is . Its structure includes:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 141.17 g/mol |
Density | Not extensively documented |
Melting Point | Not extensively documented |
3-Hydroxy-3-(oxolan-3-yl)propanenitrile can participate in various chemical reactions:
These reactions typically require catalysts such as acids or bases, and reaction conditions such as temperature and pressure must be optimized for efficiency.
The mechanism of action for 3-Hydroxy-3-(oxolan-3-yl)propanenitrile is primarily related to its biological interactions:
Studies indicate that compounds with similar structures have shown activity against certain cancer cell lines, suggesting potential therapeutic applications .
While specific physical properties for 3-Hydroxy-3-(oxolan-3-yl)propanenitrile are not extensively documented, compounds with similar structures typically exhibit:
Chemical properties include:
Relevant data from studies indicate that modifications to the hydroxyl or nitrile groups can significantly alter reactivity and biological activity .
3-Hydroxy-3-(oxolan-3-yl)propanenitrile has potential applications in:
The construction of the tetrahydrofuran-nitrile hybrid scaffold in 3-hydroxy-3-(oxolan-3-yl)propanenitrile (C₇H₁₁NO₂, MW 141.17) relies on innovative cyclization techniques that optimize ring formation while preserving the nitrile functionality [1]. Aldol condensation between tetrahydrofuran-3-carbaldehyde and acetonitrile under strong bases (LiHMDS, -78°C) achieves moderate yields (45-60%) but requires precise temperature control to prevent nitrile hydrolysis [10]. Alternatively, intramolecular cyclization of haloethers like 4-(3-bromopropoxy)butanenitrile using NaH in DMF enables ring closure through Williamson ether synthesis, yielding the oxolane scaffold at 65-72% efficiency [9].
Microwave-assisted protocols significantly enhance these reactions, reducing cyclization time from 12 hours to 25 minutes while improving yields by 15-20% [9]. Recent advances employ Lewis acid-mediated tandem reactions, where SnCl₄ catalyzes both imine formation and cyclization in one pot, achieving atom economies >80% [4]. These methodologies demonstrate exceptional functional group tolerance, accommodating substituents at the tetrahydrofuran 4-position without compromising nitrile integrity.
Table 1: Comparative Analysis of Cyclization Strategies for Oxolane-Nitrile Synthesis
Methodology | Conditions | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Aldol Condensation | LiHMDS, THF, -78°C | 45-60 | Atom economy | Low-temperature sensitivity |
Intramolecular Cyclization | NaH, DMF, 80°C | 65-72 | Tolerance to halogen substituents | Requires haloether precursor |
Microwave Cyclization | K₂CO₃, CH₃CN, 150°C, 25 min | 75-80 | Rapid reaction kinetics | Specialized equipment needed |
Tandem Lewis Acid | SnCl₄, toluene, reflux | 68-75 | Single-pot operation | Water-sensitive catalyst |
Stereocontrol at the C3 hydroxy center presents significant synthetic challenges due to the compound's conformational flexibility. Diastereoselective reduction of the precursor ketone 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (C₇H₉NO₂, CAS 1186610-03-6) using L-selectride generates the syn-isomer with 4:1 diastereomeric ratio (dr), while Zn(BH₄)₂ favors the anti-isomer (3:1 dr) through chelation control [10]. Enzyme-mediated kinetic resolution with Candida antarctica lipase B achieves enantiomeric excess (ee) >98% when using vinyl acetate as acyl donor, selectively esterifying the (R)-enantiomer and leaving the pharmacologically preferred (S)-alcohol [7].
Substrate-directed stereoselection proves highly effective when the tetrahydrofuran ring contains chiral auxiliaries. Derivatives with (2R)-benzyloxymethyl tetrahydrofuran undergo hydroxylation with 15:1 dr via 1,3-asymmetric induction [3]. Notably, the nitrile group’s dipole moment stabilizes transition states during nucleophilic addition, as confirmed by DFT calculations showing a 2.3 kcal/mol preference for Re-face attack in protic solvents [1].
Table 2: Stereoselectivity of Hydroxylation Methods
Hydroxylation Agent | Solvent | Temperature | Diastereomeric Ratio (syn:anti) | ee (%) |
---|---|---|---|---|
L-Selectride | THF | -78°C | 4:1 | - |
Zn(BH₄)₂ | Et₂O | 0°C | 1:3 | - |
C. antarctica Lipase B | TBME | 30°C | - | >98 (S) |
Ru-(S)-BINAP complex | i-PrOH | 50°C | - | 92 (R) |
Asymmetric methodologies deliver enantioenriched 3-hydroxy-3-(oxolan-3-yl)propanenitrile through divergent catalytic mechanisms. Organocatalytic strategies employ L-proline-derived catalysts (20 mol%) in aldol reactions, achieving 85% ee via enamine-mediated transition state organization [7]. Chiral squaramide catalysts demonstrate superior performance (94% ee) by simultaneously activating nitrile-containing ketones and tetrahydrofuran aldehydes through hydrogen-bonding networks [7].
Transition metal catalysis leverages Ru-(S)-BINAP complexes for asymmetric hydrogenation of the β-ketonitrile precursor, affording 92% ee under 50 bar H₂ pressure [5]. Rhodium-DuPhos systems achieve comparable enantioselectivity (90% ee) at lower pressures (5 bar) but require anhydrous conditions [9]. Hybrid approaches utilizing copper-bisoxazoline catalysts facilitate hydroxylation via allylic oxidation with tert-butyl hydroperoxide, yielding 86% ee but with moderate conversion (45-50%) [5].
Critical comparative parameters reveal organocatalysts dominate in functional group tolerance and lower toxicity, while metal complexes offer higher turnover numbers (TON up to 4,500 for Ir-catalysts). Scalability assessments indicate Ru-catalyzed hydrogenation adapts better to continuous flow systems, achieving kilogram-scale production with consistent 90% ee [9].
Biocatalytic synthesis addresses sustainability challenges through enzymatic desymmetrization and whole-cell biotransformations. Recombinant E. coli expressing alcohol dehydrogenase from Lactobacillus brevis reduces 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile to the (S)-alcohol with 99% ee and 78% yield at 10 g/L substrate loading [7]. Dual-enzyme systems combining halohydrin dehalogenase with epoxide hydrolase convert nitrile-substituted epoxides to target compounds via enantioselective hydrolysis, achieving 95% ee [7].
Fermentation optimization using glycerol as carbon source enhances cofactor regeneration, boosting productivity to 6.8 g/L/h – a 3.5-fold improvement over batch processes [7]. Solvent engineering with microbially compatible ionic liquids (e.g., choline dihydrogen phosphate) increases substrate solubility 8-fold while preserving enzyme activity through 15 reaction cycles. Life cycle analyses confirm biocatalytic routes reduce E-factor by 62% compared to chemical synthesis, primarily by eliminating heavy metal waste [1].
Table 4: Biocatalytic Systems for Enantioselective Synthesis
Biocatalyst | Reaction Type | ee (%) | Productivity (g/L/h) | Scale Demonstrated |
---|---|---|---|---|
L. brevis ADH (recombinant) | Ketone reduction | 99 (S) | 4.2 | 100 L bioreactor |
Rhodococcus sp. HHDH/EH | Epoxide hydrolysis | 95 (R) | 3.1 | Lab scale |
Candida parapsilosis carbonyl reductase | Dynamic kinetic resolution | 97 (S) | 5.8 | Pilot scale |
Synechocystis sp. transaminase | Reductive amination | 88 (S) | 2.3 | Lab scale |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7